molecular formula C12H15FO B7846302 1-(4-Fluoro-3-methylphenyl)pentan-1-one

1-(4-Fluoro-3-methylphenyl)pentan-1-one

Cat. No.: B7846302
M. Wt: 194.24 g/mol
InChI Key: QUTJEYHAWZPXLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluoro-3-methylphenyl)pentan-1-one is an organic compound belonging to the class of phenyl ketones It features a phenyl ring substituted with a fluorine atom and a methyl group, and a pentan-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Fluoro-3-methylphenyl)pentan-1-one can be synthesized through several methods, including Friedel-Crafts acylation. In this process, 4-fluoro-3-methylbenzene is reacted with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: On an industrial scale, the compound can be produced using continuous flow chemistry techniques, which offer advantages in terms of efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluoro-3-methylphenyl)pentan-1-one undergoes various chemical reactions, including:

  • Oxidation: The ketone group can be further oxidized to form carboxylic acids.

  • Reduction: The ketone can be reduced to form secondary alcohols.

  • Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used as oxidizing agents.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used reducing agents.

  • Substitution: Concentrated nitric acid (HNO₃) or halogenating agents like bromine (Br₂) are used for substitution reactions.

Major Products Formed:

  • Oxidation: 1-(4-Fluoro-3-methylphenyl)pentanoic acid

  • Reduction: 1-(4-Fluoro-3-methylphenyl)pentan-1-ol

  • Substitution: Nitro- or halogen-substituted derivatives of the phenyl ring

Scientific Research Applications

1-(4-Fluoro-3-methylphenyl)pentan-1-one has various applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound can be used as a probe in biochemical studies to investigate enzyme mechanisms.

  • Medicine: It has potential as a lead compound in drug discovery, particularly for developing new therapeutic agents.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(4-Fluoro-3-methylphenyl)pentan-1-one exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes by binding to their active sites, thereby influencing their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 1-(3-methylphenyl)pentan-1-one

  • 1-(4-fluorophenyl)pentan-1-one

  • 1-(4-fluoro-3-methylphenyl)-2-(1-pyrrolidinyl)pentan-1-one

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biological Activity

1-(4-Fluoro-3-methylphenyl)pentan-1-one, also referred to as 4F-3Me-α-PVP, is a synthetic cathinone derivative that has gained attention due to its psychoactive properties and potential for abuse. This compound is structurally related to other known stimulants, such as α-PVP and 4F-α-PVP, and exhibits similar pharmacological effects. Understanding its biological activity is crucial for assessing its safety profile and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes a pentanone backbone with a fluorinated aromatic ring. The presence of the fluorine atom at the para position of the phenyl ring significantly influences its biological activity by enhancing lipophilicity and receptor binding affinity.

This compound primarily exerts its effects through the modulation of monoamine neurotransmitter systems, particularly dopamine (DA), norepinephrine (NE), and serotonin (5-HT). Similar to other cathinones, it is believed to act as a reuptake inhibitor for these neurotransmitters, leading to increased levels in the synaptic cleft.

Key Findings:

  • Dopamine Release: Studies have shown that compounds like α-PVP increase DA levels in the striatum, which correlates with heightened locomotor activity in animal models .
  • Receptor Interaction: The stimulant effects are mediated through interactions with dopamine D1 and D2 receptors, as evidenced by the attenuation of locomotor activity when these receptors are blocked .

Biological Activity Studies

Research has documented various aspects of the biological activity of this compound:

Table 1: Summary of Biological Activity Studies

StudyMethodologyFindings
In vivo mouse modelIncreased locomotor activity; DA release in striatum
Case study analysisReports of overdose and fatalities linked to use
Analytical chemistry techniquesIdentification in seized materials; structural characterization

Case Studies

Several case studies highlight the risks associated with the use of this compound:

  • Fatal Overdose Case: A report documented a fatality involving an individual who consumed a product containing 4F-3Me-α-PVP. The individual exhibited severe neurological symptoms, including convulsions and loss of consciousness, ultimately leading to death despite medical intervention .
  • Toxicological Analysis: In another case, toxicological screening revealed significant concentrations of 4F-3Me-α-PVP in biological samples from an overdose victim, underscoring its potency and potential for harm .

Toxicity and Safety Profile

The toxicity profile of this compound remains under investigation, but preliminary findings suggest that it possesses a risk for neurotoxicity similar to other synthetic cathinones. Symptoms associated with its use include:

  • Increased heart rate
  • Hypertension
  • Hyperthermia
  • Neurological disturbances

Properties

IUPAC Name

1-(4-fluoro-3-methylphenyl)pentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO/c1-3-4-5-12(14)10-6-7-11(13)9(2)8-10/h6-8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUTJEYHAWZPXLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1=CC(=C(C=C1)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.